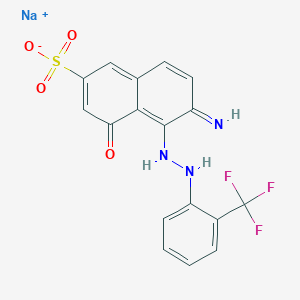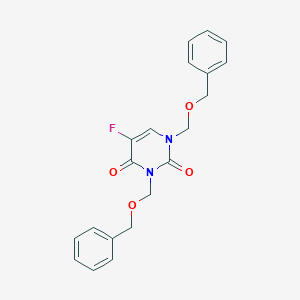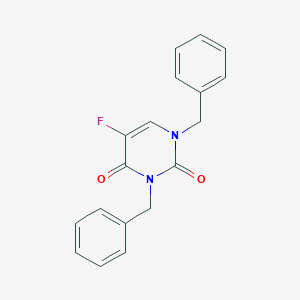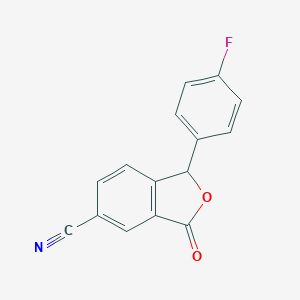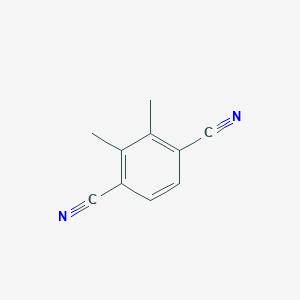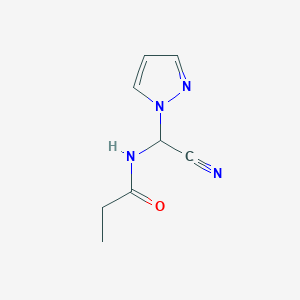
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPP or CPP-ACP and has been widely studied for its unique properties and functions.
Wirkmechanismus
The mechanism of action of N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide involves its ability to inhibit the growth and metabolism of microorganisms. It does this by disrupting the cell membrane and cell wall of the microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the formation of dental caries by promoting remineralization of tooth enamel. It also has the ability to reduce the adhesion of bacteria to tooth surfaces, thereby preventing the formation of dental plaque.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other antimicrobial agents. However, its limitations include its solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide. One area of research is the development of new formulations for use in oral care products. Another area of research is the investigation of its potential applications in other fields such as agriculture and food preservation. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity.
Synthesemethoden
The synthesis of N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide involves the reaction of 1-cyano-1H-pyrazole with 3-aminopropionitrile in the presence of a base such as potassium carbonate. The final product is obtained by purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and is effective against a range of microorganisms such as Streptococcus mutans, Lactobacillus acidophilus, and Actinomyces viscosus. This makes it a promising candidate for use in oral care products such as toothpaste and mouthwash.
Eigenschaften
CAS-Nummer |
110023-60-4 |
|---|---|
Produktname |
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide |
Molekularformel |
C8H10N4O |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
N-[cyano(pyrazol-1-yl)methyl]propanamide |
InChI |
InChI=1S/C8H10N4O/c1-2-8(13)11-7(6-9)12-5-3-4-10-12/h3-5,7H,2H2,1H3,(H,11,13) |
InChI-Schlüssel |
RIHZYYIYOFMZRX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C#N)N1C=CC=N1 |
Kanonische SMILES |
CCC(=O)NC(C#N)N1C=CC=N1 |
Synonyme |
Propanamide, N-(cyano-1H-pyrazol-1-ylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



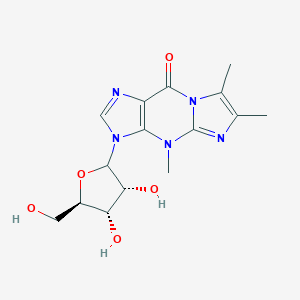
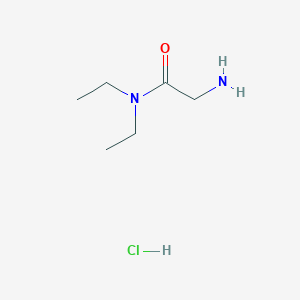
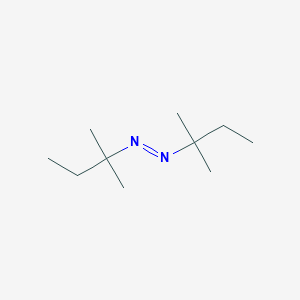
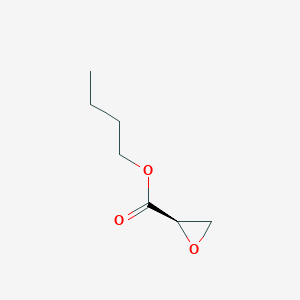
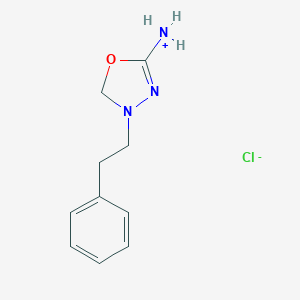
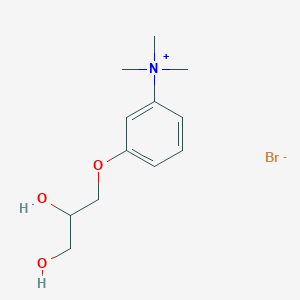
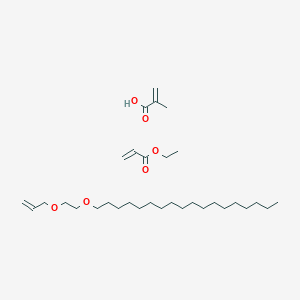
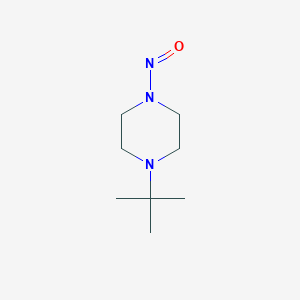
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
